N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]acetamide
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Overview
Description
N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]acetamide is a member of coumarins.
Scientific Research Applications
Potential as a Potassium-Channel Opener
- The benzopyran-based compounds, similar in structure to the specified chemical, show potential as potassium-channel openers with cardiovascular therapeutic activities (Yoon, Yoo, & Shin, 1998).
Applications in Synthesis of Novel Compounds
- Research demonstrates the synthesis of novel compounds using benzopyran derivatives, which could be relevant to the compound for the creation of new chemical entities (Levai et al., 2002).
Use in Tobacco Flavoring
- Octahydro-2H-1-benzopyran-2-one, a related compound, has been used as a tobacco additive, suggesting potential flavoring applications (Yu, 2010).
Therapeutic Applications
- Related compounds have been investigated for their antihypertensive activities, indicating potential therapeutic uses in cardiovascular health (Ashwood et al., 1986).
Anti-inflammatory Potential
- Certain compounds structurally similar to the specified chemical have shown anti-inflammatory capabilities in in vivo models (Hernández-Vázquez et al., 2018).
Antimicrobial Activity
- There is evidence of antimicrobial activity in certain benzopyran derivatives, which might suggest similar properties in the compound of interest (Bondock et al., 2008).
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C20H23NO4/c22-19(21-13-5-2-1-3-6-13)12-24-14-9-10-16-15-7-4-8-17(15)20(23)25-18(16)11-14/h9-11,13H,1-8,12H2,(H,21,22) |
InChI Key |
FHLRZZYYBVEOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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